5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a pyrazolo[1,5-a]pyrazin-4-one group, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.
Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure, particularly the functional groups present. Piperazine rings, for example, are often involved in reactions with acids and bases, and can undergo N-alkylation .科学的研究の応用
G Protein-Biased Dopaminergics
The design and discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure demonstrate the potential of similar compounds in targeting aminergic G protein-coupled receptors. These compounds, particularly those incorporating arylpiperazine cores connected to lipophilic moieties through appropriate linkers, have shown high affinity for dopamine receptors and favor G protein activation over β-arrestin recruitment. This has implications for the development of novel therapeutics for psychiatric disorders such as schizophrenia, highlighting the compound's potential in CNS-related research (Möller et al., 2017).
Fused Heterocyclic Systems
Research into pyrazolo[1,5-a]pyrimidine and related fused heterocyclic systems has shown that these compounds can exhibit significant antioxidant and anticancer activities. The synthesis and pharmacological evaluation of these compounds reveal their potential in chemical and pharmacological studies, suggesting similar compounds could be explored for their therapeutic effects (Mahmoud et al., 2017).
Antibacterial and Enzyme Inhibition
The synthesis of novel compounds featuring bis(pyrazole-benzofuran) hybrids with piperazine linkers has indicated strong antibacterial efficacies and enzyme inhibition activities, particularly against bacterial biofilms and the MurB enzyme. This suggests the potential of similar compounds in the development of new antibacterial agents and in studies focusing on bacterial resistance mechanisms (Mekky & Sanad, 2020).
作用機序
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact withalpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it may interact with its targets (such as the alpha1-adrenergic receptors) to induce a therapeutic effect .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Compounds with similar structures have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Based on the potential interaction with alpha1-adrenergic receptors, it may have effects on smooth muscle contraction and neurological conditions .
特性
IUPAC Name |
5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-21(2)22-7-9-23(10-8-22)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)24-5-4-6-25(19-24)37-3/h4-10,17-19,21,26-27,30H,11-16,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDHQHMEAZDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。